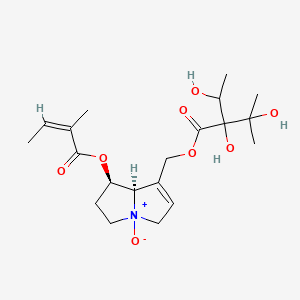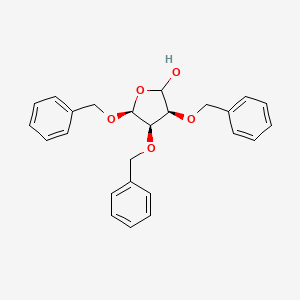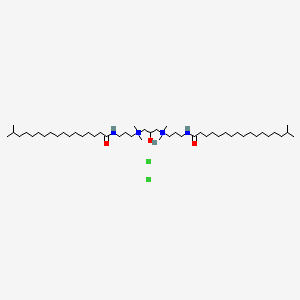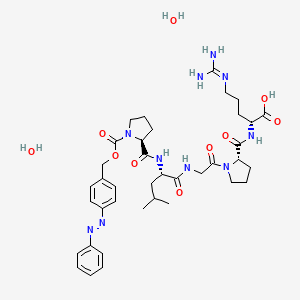
(+)-Echimidine N-Oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+)-Echimidine N-Oxide is a naturally occurring pyrrolizidine alkaloid N-oxide. Pyrrolizidine alkaloids are a group of naturally occurring chemical compounds that are found in certain plants. These compounds are known for their potential toxic effects on the liver and their ability to cause cancer. This compound is of particular interest due to its unique chemical structure and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Echimidine N-Oxide typically involves the oxidation of the parent alkaloid, (+)-Echimidine. This can be achieved using various oxidizing agents such as hydrogen peroxide, peracids (e.g., perbenzoic acid, peroxyacetic acid), or other specialized oxidizing agents like m-chloroperbenzoic acid (m-CPBA) . The reaction is usually carried out in an organic solvent such as dichloromethane or methanol under controlled temperature conditions to ensure the formation of the N-oxide without over-oxidation .
Industrial Production Methods
In an industrial setting, the production of N-oxides, including this compound, can be scaled up using continuous flow microreactor technology. This method offers advantages such as precise temperature control, efficient mixing, and enhanced safety due to the small reactor volume . The use of catalysts like titanium silicalite (TS-1) in combination with hydrogen peroxide in methanol has been shown to be effective for the large-scale production of N-oxides .
化学反应分析
Types of Reactions
(+)-Echimidine N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction of the N-oxide can regenerate the parent alkaloid, (+)-Echimidine.
Substitution: The N-oxide group can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids (e.g., m-CPBA), and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of more oxidized derivatives.
Reduction: Regeneration of (+)-Echimidine.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
(+)-Echimidine N-Oxide has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of N-oxides and their role in organic synthesis.
Biology: Investigated for its biological activities, including its potential toxic effects and interactions with biological molecules.
Medicine: Studied for its potential therapeutic applications and toxicological effects.
Industry: Used in the synthesis of other complex molecules and as a precursor in the production of pharmaceuticals
作用机制
The mechanism of action of (+)-Echimidine N-Oxide involves its interaction with biological molecules, leading to various biochemical effects. The N-oxide group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to toxic effects. The molecular targets and pathways involved include DNA, proteins, and enzymes that are critical for cellular function .
相似化合物的比较
Similar Compounds
Pyridine N-Oxide: A simple N-oxide used in various chemical reactions and as a model compound in studies of N-oxide reactivity.
2-Difluoromethylpyridine: A bioisosteric replacement of pyridine N-oxide with similar reactivity and applications.
Clozapine N-Oxide: A synthetic N-oxide used in biomedical research.
Uniqueness
(+)-Echimidine N-Oxide is unique due to its natural origin and complex structure, which distinguishes it from simpler synthetic N-oxides. Its biological activities and potential toxic effects make it a compound of significant interest in both scientific research and industrial applications.
属性
CAS 编号 |
41093-89-4 |
|---|---|
分子式 |
C20H31NO8 |
分子量 |
413.5 g/mol |
IUPAC 名称 |
[(7R,8R)-7-[(Z)-2-methylbut-2-enoyl]oxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2R)-2,3-dihydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate |
InChI |
InChI=1S/C20H31NO8/c1-6-12(2)17(23)29-15-8-10-21(27)9-7-14(16(15)21)11-28-18(24)20(26,13(3)22)19(4,5)25/h6-7,13,15-16,22,25-26H,8-11H2,1-5H3/b12-6-/t13-,15+,16+,20-,21?/m0/s1 |
InChI 键 |
KDJGEXAPDZNXSD-KCFAIRMISA-N |
SMILES |
CC=C(C)C(=O)OC1CC[N+]2(C1C(=CC2)COC(=O)C(C(C)O)(C(C)(C)O)O)[O-] |
手性 SMILES |
C/C=C(/C)\C(=O)O[C@@H]1CC[N+]2([C@@H]1C(=CC2)COC(=O)[C@@]([C@H](C)O)(C(C)(C)O)O)[O-] |
规范 SMILES |
CC=C(C)C(=O)OC1CC[N+]2(C1C(=CC2)COC(=O)C(C(C)O)(C(C)(C)O)O)[O-] |
同义词 |
1,5-Dideoxy-2-C-methyl-3-C-[[[(1R,7aR)-2,3,5,7a-tetrahydro-1-[[(2Z)-2-methyl-1-oxo-2-buten-1-yl]oxy]-4-oxido-1H-pyrrolizin-7-yl]methoxy]carbonyl]-L-threo-pentitol; [1R-[1α(Z),7(2R*,3S*),7aβ]]-2-methyl-2-Butenoic Acid 7-[[2,3-Dihydroxy-2-(1-hydroxyeth |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![(R)-6-(1,1-Dimethyl-allyl)-2-(1-hydroxy-1-methyl-ethyl)-2,3-dihydro-furo[3,2-g]chromen-7-one](/img/structure/B1141740.png)

